molecular formula C13H12F3NO2 B2873299 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1968119-40-5

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2873299
CAS No.: 1968119-40-5
M. Wt: 271.239
InChI Key: ZGVNDRDKULDQQE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that combines the structural features of indole and oxane with a trifluoromethyl group. Indole derivatives are known for their wide range of biological activities and applications in pharmaceuticals, while the trifluoromethyl group is often used to enhance the stability, lipophilicity, and bioavailability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in a wide range of derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. For instance, one method employs the condensation of isatin derivatives with malononitrile and trifluoromethyl-substituted indoles under specific reaction conditions, leading to the formation of the desired spiro compound with a reported yield exceeding 90% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values ranging between 10-30 μM, indicating its effectiveness as an antiproliferative agent .

Cell Line IC50 (μM)
A54915.2
HeLa22.5
MCF-718.0

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, the compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

Additional Biological Activities

Beyond anticancer effects, this compound has demonstrated:

  • Antimicrobial Activity : Effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anti-inflammatory Properties : Exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

A notable study investigated the pharmacological profile of this compound in a murine model for cancer treatment. Mice treated with this compound showed a marked reduction in tumor size compared to controls, alongside improved survival rates. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNDRDKULDQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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